7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, common names, and a brief overview of the compound’s known uses or significance.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic composition, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Psychotropic Potential and Receptor Affinity
A study by Chłoń-Rzepa et al. (2013) designed a new series of compounds as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with the aim of exploring their psychotropic activity. Among these, a compound demonstrated antidepressant-like effects and anxiolytic-like activities in mouse models, suggesting the potential for designing new serotonin receptor ligands with modified substituents to enhance therapeutic profiles for psychological disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-inflammatory Properties
Another investigation by Zygmunt et al. (2015) revealed that derivatives of purine-2,6-dione showed significant analgesic and anti-inflammatory activities. These compounds were more effective than the reference drug in certain in vivo models, highlighting a new class of analgesic and anti-inflammatory agents, which is relevant for conditions requiring modulation of pain and inflammation pathways (Zygmunt et al., 2015).
Antitumor Activity and Vascular Effects
Research into purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines synthesized for antitumor activity assessments by Ueda et al. (1987) discovered that some compounds exerted notable effects against P388 leukemia, along with examining their vascular relaxing effects. Although not all tested triazino[3,2-f]purines showed potent activity, this direction indicates a potential for further exploration in oncology and vascular health contexts (Ueda et al., 1987).
Molecular Diversity and Pharmacological Evaluation
The creation of coumarin-purine hybrids, as discussed by Mangasuli et al. (2019), involved assessing in vitro antioxidant activity and DNA cleavage capability, demonstrating the diverse pharmacological potentials of these hybrids. Notably, one compound showed excellent DPPH scavenging activity, signifying an interesting avenue for developing antioxidants (Mangasuli et al., 2019).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound, or ways to improve its synthesis or properties.
properties
IUPAC Name |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O4/c1-24-8-10-27(11-9-24)20-23-18-17(19(30)26(3)21(31)25(18)2)28(20)12-15(29)13-32-16-6-4-14(22)5-7-16/h4-7,15,29H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHPMGMNCCSHEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)Cl)O)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.